molecular formula C9H14F3NO4 B1626922 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate CAS No. 1039356-94-9

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate

Cat. No.: B1626922
CAS No.: 1039356-94-9
M. Wt: 257.21 g/mol
InChI Key: ABVSNZKOIMDOKW-UHFFFAOYSA-N
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Description

®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-3,3,3-trifluoro-2-hydroxypropanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like sodium hydroxide. This step ensures that the amino group does not participate in unwanted side reactions.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The tert-butoxycarbonyl group protects the amino functionality, enabling selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
  • ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
  • ®-2-((tert-butoxycarbonyl)amino)-3-(tritylthio)propanoic acid

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h5H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVSNZKOIMDOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559567
Record name Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039356-94-9
Record name Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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